molecular formula C7H6BrNO3 B3032219 6-Bromo-3-methoxypicolinic acid CAS No. 1256810-26-0

6-Bromo-3-methoxypicolinic acid

Cat. No.: B3032219
CAS No.: 1256810-26-0
M. Wt: 232.03
InChI Key: KRGGGVKGKFLABG-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One of the primary areas of research involving 6-Bromo-3-methoxypicolinic acid is its synthesis and the exploration of its chemical properties. For instance, the synthesis of 6-methoxyindoles and indolines through regioselective bromination of indolines has been studied, highlighting the versatility of bromo-methoxy compounds in chemical synthesis (Miyake & Kikugawa, 1983)(Miyake & Kikugawa, 1983). Additionally, research on the synthesis of 4-methoxypicolin- and 2-methoxyisonicotin-anilides demonstrates the potential for creating trisubstituted pyridines, which are valuable in various chemical reactions (Epsztajn et al., 1989)(Epsztajn et al., 1989).

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. A study on the synthesis and antimycobacterial activity of quinoline derivatives revealed that certain compounds exhibit significant growth inhibition against Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents (Upadhayaya et al., 2009)(Upadhayaya et al., 2009).

Photodehalogenation Studies

Photodehalogenation studies of chloro and bromopicolinic acids, closely related to this compound, have provided insights into the heterolytic and homolytic photodehalogenation processes in water and mixed solvents. These studies are crucial for understanding the environmental behavior and degradation pathways of halogenated organic compounds (Rollet et al., 2006)(Rollet et al., 2006).

Novel Fluorophores

Research on novel fluorophores like 6-Methoxy-4-quinolone, derived from methoxyindole compounds, suggests that derivatives of this compound could potentially serve as stable fluorophores with strong fluorescence across a wide pH range. These characteristics make them suitable for various biomedical analyses and fluorescent labeling applications (Hirano et al., 2004)(Hirano et al., 2004).

Safety and Hazards

The safety information for 6-Bromo-3-methoxypicolinic acid includes several hazard statements: H302-H315-H319-H335 . These codes represent specific hazards associated with the compound. The precautionary statements include P261-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-3-methoxypicolinic acid are currently unknown

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.

Properties

IUPAC Name

6-bromo-3-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGGGVKGKFLABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855799
Record name 6-Bromo-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-26-0
Record name 6-Bromo-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-bromo-3-methoxypicolinate (4 g, 18.4 mmol) and LiOH—H2O (1.6 g, 36.9 mmol) in dioxane/H2O (5/1, 40 mL) was stirred at RT overnight. After pH was adjusted to 7, the mixture was filtered to provide crude 6-bromo-3-methoxypicolinic acid (3.1 g, yield: 81%). 1H-NMR (CDCl3, 400 MHz) δ 10.71 (m, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 4.01 (s, 3H). MS (M+H)+: 232/234.
Quantity
4 g
Type
reactant
Reaction Step One
Name
LiOH—H2O
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 6-bromo-3-methoxypicolinate (3.0 g, 12.19 mmol) and LiOH.H2O (1.4 g, 33.36 mmol) in 1,4-dioxane/H2O (15 mL/15 mL) was stirred at RT overnight. The mixture was filtered and the filtrate was adjusted to pH=3 by aqueous HCl (2 M) and extracted with EtOAc. The combined organic phase was washed with brine, dried over Na2SO4 and concentrated to give the crude product of 6-bromo-3-methoxypicolinic acid (2.1 g, yield: 73%) without further purification. 1H-NMR (CDCl3, 400 MHz) δ 10.05 (br s, 1H), 7.70 (d, J=8.8 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 4.01 (s, 3H). MS (M+H)+: 232/234.
Quantity
3 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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